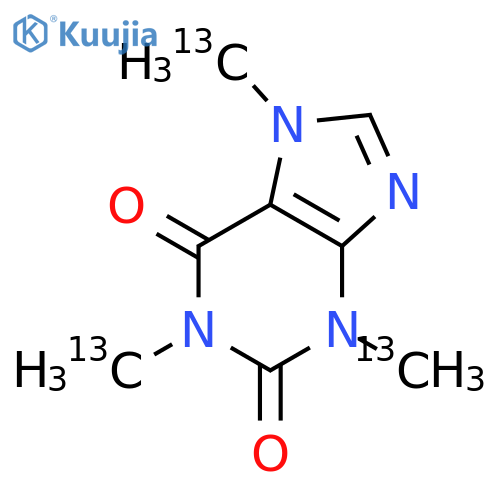Cas no 78072-66-9 (Caffeine-13C3)

Caffeine-13C3 structure
商品名:Caffeine-13C3
CAS番号:78072-66-9
MF:C8H10N4O2
メガワット:197.168565273285
CID:551460
Caffeine-13C3 化学的及び物理的性質
名前と識別子
-
- CAFFEINE (TRIMETHYL-13C3)
- ***
- 1,3,7-tri(methyl)purine-2,6-dione
- CAFFEINE, [TRIMETHYL-13C3]
- Caffeine-13C3 solution
- Caffeine-trimethyl-13C3
- Caffeine-trimethyl-13C3 solution
- Caffeine-13C3
-
- InChIKey: RYYVLZVUVIJVGH-VMIGTVKRSA-N
計算された属性
- せいみつぶんしりょう: 199.10600
- 同位体原子数: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- ゆうかいてん: 234-236.5 °C (lit.)
- フラッシュポイント: 11 °C
- PSA: 56.22000
- LogP: -1.57210
Caffeine-13C3 セキュリティ情報
- 危険物輸送番号:UN 1544 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 25-36/37/38-40-39/23/24/25-23/24/25-11-22
- セキュリティの説明: 7-16-36/37-45-36/37/39-22
-
危険物標識:


- リスク用語:R25; R36/37/38; R40; R39/23/24/25; R23/24/25; R11
- セキュリティ用語:7-16-36/37-45-36/37/39-22
Caffeine-13C3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C080101-10mg |
Caffeine-13C3 |
78072-66-9 | 10mg |
$ 138.00 | 2023-09-08 | ||
| TRC | C080101-5mg |
Caffeine-13C3 |
78072-66-9 | 5mg |
$ 91.00 | 2023-09-08 | ||
| TRC | C080101-50mg |
Caffeine-13C3 |
78072-66-9 | 50mg |
$ 374.00 | 2023-04-18 | ||
| TRC | C080101-100mg |
Caffeine-13C3 |
78072-66-9 | 100mg |
$ 626.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | Y1236011-50mg |
Caffeine-trimethyl-13C3 |
78072-66-9 | 99%13C | 50mg |
$2495 | 2024-06-07 | |
| A2B Chem LLC | AE03809-50mg |
Caffeine-trimethyl-13C3 |
78072-66-9 | 99%13C | 50mg |
$1863.00 | 2024-04-19 | |
| TRC | C080101-25mg |
Caffeine-13C3 |
78072-66-9 | 25mg |
$ 219.00 | 2023-09-08 | ||
| TRC | C080101-250mg |
Caffeine-13C3 |
78072-66-9 | 250mg |
$ 1229.00 | 2023-04-18 |
Caffeine-13C3 関連文献
-
Abdu Subaihi,Yun Xu,Howbeer Muhamadali,Shaun T. Mutter,Ewan?W. Blanch,David I. Ellis,Royston Goodacre Anal. Methods 2017 9 6636
78072-66-9 (Caffeine-13C3) 関連製品
- 188297-90-7(Paraxanthine-1-methyl-d3)
- 832-66-6(1,3,7,8-Tetramethylzanthine)
- 552-62-5(7-Methyl Xanthine)
- 83-67-0(Theobromine)
- 31542-63-9(1,3-Dipropyl-7-methylxanthine)
- 6493-05-6(Pentoxifylline)
- 1028-33-7(1-N-Hexyltheobromine)
- 55242-64-3(3-Methyl-7-propylxanthine)
- 652-37-9(Acefylline)
- 26351-03-1(Caffeine-d3 (1-methyl-d3))
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
